molecular formula C8H7BrO3 B1422104 Methyl 3-bromo-5-hydroxybenzoate CAS No. 192810-12-1

Methyl 3-bromo-5-hydroxybenzoate

Cat. No. B1422104
M. Wt: 231.04 g/mol
InChI Key: KRTBWIIGEJIUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08148572B2

Procedure details

The product from example 55 step (v) (3.24 g) was added to a preformed solution of methanol (200 ml) and acetyl chloride (20 ml) and stirred at RT overnight. The mixture was evaporated under reduced pressure to give an oil. The oil was purified by flash column chromatography (eluent 1:1 ether/isohexane) to give the subtitle compound (3.16 g).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9]C(O)=O)[CH:5]=[C:6]([OH:8])[CH:7]=1.[C:13](Cl)(=[O:15])C.C[OH:18]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([OH:8])[CH:7]=1)[C:9]([O:15][CH3:13])=[O:18]

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)O)CC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash column chromatography (eluent 1:1 ether/isohexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.